(3aS,4R,9bR)-G-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

925420-28-6 |

|---|---|

Molekularformel |

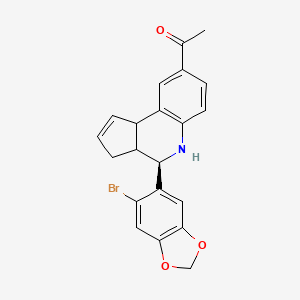

C21H18BrNO3 |

Molekulargewicht |

412.3 g/mol |

IUPAC-Name |

1-[(4R)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |

InChI |

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13?,14?,21-/m1/s1 |

InChI-Schlüssel |

VHSVKVWHYFBIFJ-OCJVHDGVSA-N |

Isomerische SMILES |

CC(=O)C1=CC2=C(C=C1)N[C@H](C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |

Kanonische SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The GPER-Specific Agonist (3aS,4R,9bR)-G-1: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (3aS,4R,9bR)-G-1 (commonly known as G-1), a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). Initially identified through a combination of virtual and biomolecular screening, G-1 has become an invaluable tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ). This document details the optimized synthesis of G-1, summarizes its pharmacological properties with quantitative data, and provides in-depth experimental protocols for key assays used in its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with G-1 research using detailed diagrams.

Discovery and History

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a key player in mediating non-genomic estrogen signaling. The discovery of GPER necessitated the development of selective ligands to differentiate its functions from those of the classical nuclear estrogen receptors, ERα and ERβ. In 2006, a pivotal study combining virtual and biomolecular screening identified this compound as the first selective agonist for GPER.

Subsequent research focused on optimizing the synthesis of G-1 to improve yield and diastereoselectivity, facilitating broader biological investigation. An efficient method utilizing a multicomponent or stepwise Scandium (III)-catalyzed aza-Diels-Alder cyclization was developed, allowing for preparative scale synthesis. The endo-structure of G-1 was unequivocally confirmed by single-crystal X-ray diffraction. G-1's high selectivity for GPER over ERα and ERβ has enabled its use as a chemical probe to explore GPER-mediated effects in a multitude of in vitro and in vivo models, solidifying its importance in endocrinology and pharmacology research.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for G-1, demonstrating its high affinity and potency for GPER and its activity in various cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 11 nM | GPER | |

| EC50 (GPER activation) | 2 nM | GPER | |

| IC50 (Cell Migration) | 0.7 nM | SKBr3 cells | |

| IC50 (Cell Migration) | 1.6 nM | MCF-7 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the synthesis and characterization of G-1.

Synthesis of this compound (Sc(III)-catalyzed aza-Diels-Alder Cyclization)

This protocol describes an efficient, diastereoselective synthesis of G-1.

Materials:

-

6-

The Agonist (3aS,4R,9bR)-G-1: A Deep Dive into its Mechanism of Action in GPER Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of (3aS,4R,9bR)-G-1, a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling cascades, and cellular consequences of GPER activation by G-1. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and depth, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Introduction to this compound and GPER

The G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of estrogenic signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ). GPER activation initiates rapid, non-genomic signaling events that influence a wide array of physiological and pathological processes, including cancer progression, cardiovascular function, neuroprotection, and metabolic regulation.

This compound is a non-steroidal, highly selective GPER agonist that has become an invaluable pharmacological tool for elucidating the specific functions of GPER. Its high affinity for GPER and negligible activity at classical estrogen receptors allow for the precise dissection of GPER-mediated signaling pathways.

Quantitative Analysis of G-1 and GPER Interaction

The efficacy of G-1 as a selective GPER agonist is substantiated by quantitative data from various binding and functional assays. These data highlight its high potency and selectivity, which are crucial for its use in research and potential therapeutic applications.

| Parameter | Value | Receptor | Comments | Reference(s) |

| Binding Affinity (Ki) | 11 nM | GPER | Demonstrates high-affinity binding to the GPER receptor. | [1][2][3] |

| >10,000 nM | ERα | Shows negligible binding to the classical estrogen receptor alpha. | [1] | |

| >10,000 nM | ERβ | Shows negligible binding to the classical estrogen receptor beta. | [1] | |

| Functional Potency (EC50) | 2 nM | GPER | Indicates potent activation of GPER-mediated signaling. | [1] |

| Functional Activity | No activity up to 10 µM | ERα / ERβ | Confirms selectivity, with no agonistic or antagonistic activity at classical ERs at high concentrations. | [1] |

| IC50 (Cell Migration Inhibition) | 0.7 nM | SKBr3 cells | Demonstrates potent inhibition of cancer cell migration. | [1] |

| 1.6 nM | MCF-7 cells | Demonstrates potent inhibition of cancer cell migration. | [1] |

GPER Signaling Pathways Activated by G-1

Upon binding of G-1, GPER activates a complex network of intracellular signaling cascades. These pathways are initiated through the coupling of GPER to heterotrimeric G proteins, primarily Gs and Gq, leading to the generation of second messengers and the activation of downstream kinase cascades.

Gs-Mediated cAMP Production

Activation of GPER by G-1 stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and cellular function.[4][5][6]

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The GPER Agonist (3aS,4R,9bR)-G-1: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (3aS,4R,9bR)-G-1, the potent and selective agonist of the G protein-coupled estrogen receptor (GPER). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the study of this important molecule and its analogs.

Introduction

This compound is the active enantiomer of G-1, a non-steroidal compound that has been instrumental in elucidating the physiological and pathological roles of GPER, independent of the classical nuclear estrogen receptors (ERα and ERβ).[1][2] G-1 exhibits high binding affinity for GPER, with a reported Ki of 11 nM, and activates downstream signaling at an EC50 of 2 nM.[3] Its selectivity is a key feature, showing no significant activity at ERα and ERβ at concentrations up to 10 µM.[3] The therapeutic potential of targeting GPER is underscored by the advancement of LNS8801, the this compound enantiomer, into human clinical trials.[1] This guide delves into the structural modifications of the G-1 scaffold and their impact on GPER binding and functional activity, providing a framework for the rational design of novel GPER modulators.

Core Structure and Pharmacophore

The foundational structure of G-1 is a tetrahydro-3H-cyclopenta[c]quinoline scaffold. Computational studies and the analysis of various GPER ligands have begun to map the key pharmacophoric features. Molecular dynamics simulations suggest that GPER's binding pocket is conformationally flexible, allowing it to accommodate a diverse range of ligands.[4] The interaction of G-1 with GPER is thought to involve a combination of hydrophobic interactions and hydrogen bonding.

Structure-Activity Relationship of this compound Analogs

Systematic modification of the G-1 scaffold has provided valuable insights into the structural requirements for GPER binding and activation. The following tables summarize the available quantitative data for key analogs.

Modifications at the 8-position

The acetyl group at the 8-position of the quinoline core has been a primary target for modification. Its replacement is a critical determinant of agonist versus antagonist activity.

| Compound | R (8-position) | GPER Binding Affinity (IC50, nM) | Functional Activity | Reference |

| This compound | -C(O)CH3 | ~11 (Ki) | Agonist (EC50 = 2 nM, Ca2+ mobilization) | [3] |

| G15 | H | 20 | Antagonist | [5] |

| G36 | -CH(CH3)2 | 112 (IC50, Ca2+ mobilization inhibition) | Antagonist | [4] |

Table 1: SAR at the 8-position of the tetrahydro-3H-cyclopenta[c]quinoline scaffold. The replacement of the acetyl group in G-1 with smaller or non-polar groups, such as a hydrogen (G15) or an isopropyl group (G36), leads to a switch from agonist to antagonist activity.[4][5] This suggests that the acetyl group is crucial for the conformational changes in GPER required for receptor activation.

Modifications on the Phenyl Ring

Modifications to the 4-phenyl ring have also been explored, primarily in the context of developing radiolabeled imaging agents.

| Compound | Modification | GPER Binding Affinity (IC50, nM) | Functional Activity | Reference |

| Iodo-substituted analogs | Various iodine substitutions | < 20 | Antagonists | [6][7][8] |

Table 2: SAR of iodo-substituted analogs. A series of iodo-substituted tetrahydroquinolines have been synthesized and shown to exhibit high affinity for GPER, with IC50 values below 20 nM.[6][7][8] These compounds were found to act as antagonists, blocking estrogen-induced signaling pathways.[6][7][8]

GPER Signaling Pathways Activated by this compound

Activation of GPER by this compound initiates a cascade of rapid, non-genomic signaling events. The primary pathways are depicted below.

Upon binding of this compound, GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and the transcription factor CREB.[9] GPER activation also leads to the mobilization of intracellular calcium.[4] Furthermore, GPER can transactivate the epidermal growth factor receptor (EGFR) through a Gβγ- and Src-dependent mechanism involving matrix metalloproteinases (MMPs), which cleave pro-HB-EGF to release active HB-EGF.[9] This transactivation triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are involved in cell proliferation and survival.[9]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of SAR studies. The following section details the methodologies for key assays used to characterize this compound and its analogs.

GPER Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for GPER.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from GPER.

Materials:

-

Cell membranes prepared from cells overexpressing human GPER (e.g., HEK293 or SKBR3 cells).

-

Radioligand: [3H]-Estradiol or a suitable GPER-selective radiolabeled antagonist.

-

Test compounds (e.g., this compound and its analogs).

-

Assay Buffer: Tris-HCl buffer with appropriate additives.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the GPER-containing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Production Assay (HTRF)

This functional assay measures the ability of GPER agonists to stimulate the production of cyclic AMP.

Objective: To determine the potency (EC50) of a test compound in stimulating GPER-mediated cAMP production.

Materials:

-

Cells expressing GPER (e.g., HEK293-GPER).

-

Test compounds.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

-

HTRF-compatible plate reader.

Procedure:

-

Seed GPER-expressing cells in a suitable microplate.

-

Treat the cells with varying concentrations of the test compound.

-

Incubate to allow for cAMP accumulation.

-

Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

-

Incubate to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF plate reader, measuring the fluorescence at both donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of GPER agonists to induce an increase in intracellular calcium levels.

Objective: To determine the potency (EC50) of a test compound in stimulating GPER-mediated calcium mobilization.

Materials:

-

Cells expressing GPER.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test compounds.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Load the GPER-expressing cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound to the cells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound has provided a foundational understanding for the design of GPER-selective modulators. The key takeaways include the critical role of the 8-position substituent in determining agonist versus antagonist activity and the tolerance of modifications on the 4-phenyl ring for high-affinity binding.

Future research should focus on expanding the library of G-1 analogs with systematic modifications at various positions of the tetrahydro-3H-cyclopenta[c]quinoline scaffold. A more comprehensive understanding of the SAR will be crucial for developing novel GPER-targeted therapeutics with optimized potency, selectivity, and pharmacokinetic properties for a range of diseases, including cancer, cardiovascular disorders, and metabolic conditions. The detailed protocols and signaling pathway visualizations provided in this guide offer a robust framework for these ongoing and future investigations.

References

- 1. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of iodinated tetrahydroquinolines targeting the G protein-coupled estrogen receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Approaches for the Discovery of GPER Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Solubility of (3aS,4R,9bR)-G-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aS,4R,9bR)-1-[(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, commonly known as G-1, is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2][3][4] With a high binding affinity (Ki = 11 nM) for GPER and no significant binding to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 µM, G-1 has become an invaluable pharmacological tool for investigating GPER-specific signaling pathways and its role in various physiological and pathological processes.[1][2] This document provides a comprehensive overview of the core physicochemical properties and solubility of G-1, along with detailed experimental protocols relevant to its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of G-1 are essential for its application in experimental settings, influencing everything from stock solution preparation to its behavior in biological systems. The available data is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | [5] |

| CAS Number | 881639-98-1 | [1][2][6] |

| Molecular Formula | C₂₁H₁₈BrNO₃ | [1][2] |

| Molecular Weight | 412.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 103-105 °C | [6] |

| pKa | Experimental data not publicly available. | |

| LogP | Experimental data not publicly available. |

Solubility Profile

The solubility of G-1 has been determined in several common laboratory solvents. As a lipophilic molecule, it exhibits poor aqueous solubility.[4] Detailed solubility data is crucial for the preparation of stock solutions and for designing in vitro and in vivo experiments.

| Solvent | Solubility |

| DMSO | ≥ 20 mg/mL (≥ 48.5 mM) |

| DMF | ~ 30 mg/mL |

| Ethanol | ~ 1 mg/mL |

| DMF:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL |

| Water | < 0.1 mg/mL (practically insoluble) |

Data sourced from Cayman Chemical and TargetMol product information sheets.[1][4]

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. While specific experimental reports detailing the determination of all of G-1's properties are not publicly available, the following sections describe standard protocols widely accepted in the pharmaceutical sciences.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[7] An impure solid typically melts over a wide temperature range and at a lower temperature than the pure substance.[7]

Principle: This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[7]

Methodology:

-

Sample Preparation: A small amount of dry, powdered G-1 is packed into a thin-walled capillary tube, closed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp device) alongside a calibrated thermometer or digital temperature probe.[7]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the range.[7]

-

Reporting: The result is reported as a temperature range, for example, 103-105 °C.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[8]

Methodology:

-

Preparation: An excess of solid G-1 is added to a flask or vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The flask is sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[8]

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted if necessary. The concentration of dissolved G-1 is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

Caption: A flowchart illustrating the standard shake-flask method.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter that influences a compound's ionization state, and therefore its solubility and permeability across biological membranes, at different pH values.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa can be determined from the inflection point of the resulting pH titration curve.

Methodology:

-

Solution Preparation: A precise amount of G-1 is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its low aqueous solubility.

-

Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added incrementally using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the curve.

-

Software: Specialized software is often used to analyze the titration data and calculate the pKa values, especially for molecules with multiple ionization centers.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (P) is the standard measure of a compound's lipophilicity. It is expressed as its logarithm, LogP. LogP is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4 for LogD measurement) are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of G-1 is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The funnel is shaken vigorously for a set period to facilitate partitioning of the compound between the two immiscible layers, followed by a period for the layers to fully separate. Centrifugation can be used to aid separation.

-

Quantification: A sample is carefully taken from each layer. The concentration of G-1 in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient P is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. The LogP is then calculated as LogP = log₁₀(P).

GPER Signaling Pathway

Upon binding, G-1 activates GPER, which is primarily localized to the endoplasmic reticulum but can also be found at the plasma membrane.[1] This initiates rapid, non-genomic signaling cascades that are distinct from those of classical nuclear estrogen receptors.

Caption: G-1 binding to GPER initiates multiple downstream pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. G-1 | Estrogen Receptor/ERR | GPR | TargetMol [targetmol.com]

- 5. americanelements.com [americanelements.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

(3aS,4R,9bR)-G-1 synthesis pathway and chemical precursors

An In-depth Technical Guide on the Synthesis of (3aS,4R,9bR)-G-1

This guide provides a comprehensive overview of the synthesis pathway for this compound, a potent and selective GPER agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Introduction

This compound, chemically known as 1-((3aS,4R,9bR)-4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone, is a non-steroidal, high-affinity agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM.[2] It is a valuable research tool for studying GPER-mediated signaling pathways and has shown potential therapeutic effects in various models, including multiple sclerosis. This document details its chemical synthesis, focusing on the efficient and diastereoselective methods developed for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a Scandium(III)-catalyzed aza-Diels-Alder reaction.[1] This approach can be conducted either as a one-pot multicomponent procedure or a stepwise process involving the pre-formation of an imine intermediate. The stepwise method has been shown to improve yields and diastereoselectivity, particularly when dealing with electron-donating substituents.[1]

The reaction proceeds via a [4+2] cycloaddition of an in situ-generated imine (the aza-diene) with cyclopentadiene (the dienophile). The key chemical precursors for this synthesis are:

-

6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde)

-

p-aminoacetophenone (1-(4-aminophenyl)ethanone)

-

Cyclopentadiene

The Scandium triflate (Sc(OTf)₃) catalyst is crucial for polarizing the Schiff base intermediate, which facilitates the cyclization.[1] The reaction predominantly yields the endo diastereomer, the stereochemistry of which has been confirmed by ¹H NMR and single-crystal X-ray diffraction.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Chemical Precursors

The following table summarizes the key chemical precursors required for the synthesis of this compound.

| Precursor Name | Chemical Structure | Role in Reaction |

| 6-Bromopiperonal | 6-bromo-1,3-benzodioxole-5-carbaldehyde | Aldehyde component |

| p-Aminoacetophenone | 1-(4-aminophenyl)ethanone | Amine component |

| Cyclopentadiene | C₅H₆ | Dienophile |

| Scandium(III) triflate | Sc(OTf)₃ | Catalyst |

Experimental Protocols

An efficient, diastereoselective synthesis of G-1 has been developed, which can be performed on a multi-gram scale.[1] The following is a detailed methodology for a stepwise procedure.

Method: Stepwise Imine Formation and Cyclization[1]

-

Imine Formation:

-

A mixture of 6-bromopiperonal and p-aminoacetophenone is heated to melt, facilitating the formation of the corresponding imine (Schiff base). This step is particularly useful for substrates where the multicomponent approach gives lower yields.[1]

-

-

Aza-Diels-Alder Cyclization:

-

The pre-formed imine (1 mmol) and cyclopentadiene (5.0 mmol) are dissolved in dichloromethane (DCM, 4 cm³).

-

The reaction mixture is cooled to 0 °C.

-

A catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol) dissolved in DCM (0.2 cm³) is added to the mixture.

-

The reaction is stirred at 0 °C for 4.0 hours.

-

-

Purification:

-

The volatile components are removed under reduced pressure (in vacuo).

-

The resulting residue is purified by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent.

-

This process yields this compound as a white solid.

-

Synthesis Reaction Diagram

Caption: Chemical synthesis pathway of this compound.

Quantitative Data

The optimized stepwise synthesis protocol provides high yields and excellent diastereoselectivity. The quantitative results are summarized below.

| Parameter | Value | Method of Determination | Reference |

| Yield | 95% | Isolated Yield | [1] |

| Diastereomeric Ratio | 98:02 | ¹H NMR and HPLC | [1] |

| (endo:exo) | |||

| Stereochemistry | endo | ¹H NMR (J=3.1 Hz) | [1] |

Conclusion

The synthesis of this compound via a Scandium(III)-catalyzed aza-Diels-Alder reaction is a highly efficient and diastereoselective method. The stepwise procedure, involving the pre-formation of the imine, offers improved yields compared to the one-pot multicomponent approach. This robust synthetic route allows for the large-scale production of G-1, facilitating further research into its biological functions and therapeutic potential as a selective GPER agonist.

References

A Comprehensive Technical Guide to the GPER Binding Affinity and Selectivity of (3aS,4R,9bR)-G-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled estrogen receptor (GPER) binding characteristics of the selective agonist, (3aS,4R,9bR)-G-1, commonly referred to as G-1. This document outlines the compound's high binding affinity and remarkable selectivity for GPER over classical estrogen receptors (ERα and ERβ), presents detailed experimental protocols for assessing these properties, and visualizes the key signaling pathways initiated by G-1 binding.

Data Presentation: Binding Affinity and Selectivity Profile

G-1 is a non-steroidal compound that has emerged as an invaluable pharmacological tool for distinguishing GPER-mediated signaling from that of nuclear estrogen receptors. Its high affinity for GPER and negligible interaction with ERα and ERβ at functional concentrations underscore its utility in elucidating the specific physiological and pathological roles of GPER.

| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference Cell System | Source |

| G-1 | GPER | 11 nM | 2 nM | COS7 cells transfected with GPER | |

| G-1 | ERα | >10,000 nM | No activity up to 10 µM | Not specified | |

| G-1 | ERβ | >10,000 nM | No activity up to 10 µM | Not specified |

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors. The primary signaling cascades activated by G-1 include the stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) production, mobilization of intracellular calcium, and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

// Connections G1 -> GPER [color="#EA4335"]; GPER -> Gs [color="#4285F4"]; GPER -> Gbg [color="#4285F4"]; GPER -> PLC [color="#4285F4"];

Gs -> AC [color="#34A853"]; AC -> cAMP [color="#34A853"]; cAMP -> PKA [color="#34A853"]; PKA -> CREB [color="#34A853"];

PLC -> IP3 [color="#FBBC05"]; IP3 -> Ca_ER [color="#FBBC05"]; Ca_ER -> Ca_cyto [color="#FBBC05"];

Gbg -> Src [color="#EA4335"]; Src -> MMP [color="#EA4335"]; MMP -> pro_HBEGF [label="cleavage", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pro_HBEGF -> HBEGF [style=invis]; HBEGF -> EGFR [color="#EA4335"];

EGFR -> MAPK_ERK [color="#34A853"]; EGFR -> PI3K_Akt [color="#34A853"];

// Invisible edges for layout PKA -> PLC [style=invis]; Ca_cyto -> Src [style=invis]; } G-1 activated GPER signaling pathways.

Gs/Adenylyl Cyclase/cAMP Pathway

GPER is coupled to the stimulatory G protein (Gs). Upon activation by G-1, Gs stimulates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.

Intracellular Calcium Mobilization

G-1 binding to GPER can also activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

EGFR Transactivation and Downstream Signaling

A pivotal mechanism of GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the Gβγ subunits of the G protein, which activate Src kinase. Src, in turn, activates matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF. HB-EGF then binds to and activates EGFR, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt cascades.

Experimental Protocols

Accurate determination of G-1's binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the Ki of G-1 for GPER.

-

Materials:

-

Cell membranes or whole cells expressing GPER.

-

Radiolabeled ligand with known affinity for GPER (e.g., [3H]-estradiol).

-

Unlabeled G-1 at various concentrations.

-

Assay buffer (e.g., Tris-HCl with additives).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the GPER-expressing membranes or cells.

-

Add increasing concentrations of unlabeled G-1 to the incubation mixture.

-

Incubate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes/cells with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the G-1 concentration.

-

Determine the IC50 value (the concentration of G-1 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq/PLC pathway.

-

Objective: To determine the potency (EC50) of G-1 in inducing GPER-mediated calcium mobilization.

-

Materials:

-

Cells expressing GPER.

-

Calcium-sensitive fluorescent dye (e.g

-

The In Vitro Biological Profile of (3aS,4R,9bR)-G-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a non-steroidal, selective agonist of the G-protein-coupled estrogen receptor (GPER), also known as GPR30. Emerging as a significant tool in cellular and molecular biology, G-1's in vitro activities have been characterized across a spectrum of cell types, primarily focusing on cancer cell lines. This technical guide synthesizes the current understanding of G-1's biological functions in vitro, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Biological Functions In Vitro

In vitro studies have consistently demonstrated that G-1 exerts anti-proliferative, anti-migratory, and pro-apoptotic effects in a variety of cancer cell lines. These activities are primarily mediated through its interaction with GPER, initiating a cascade of downstream signaling events. However, it is noteworthy that some studies have reported GPER-independent effects, particularly at higher concentrations of G-1.

The primary biological outcomes of G-1 treatment in vitro include:

-

Inhibition of Cell Proliferation: G-1 has been shown to attenuate the growth of ovarian, breast, adrenocortical, and vulvar cancer cells, as well as T-cell leukemia cell lines.[1][2][3][4][5][6] This is often associated with cell cycle arrest, notably at the G2/M phase.[6][7]

-

Attenuation of Cell Migration: A key function of G-1 in vitro is the reduction of cancer cell migration, a critical step in metastasis.[2][8][9]

-

Induction of Apoptosis: G-1 can trigger programmed cell death in various cancer cell types, contributing to its anti-cancer potential.[3][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on G-1, focusing on its effects on cell viability, proliferation, and migration.

Table 1: Effect of G-1 on Cell Viability and Proliferation

| Cell Line(s) | Assay Type | G-1 Concentration | Observed Effect | Reference(s) |

| OVCAR-3, OAW-42 (Ovarian Cancer) | Fluorimetric Cell Titer Blue | Dose-dependent | Decreased cell growth | [1] |

| KGN (Ovarian Granulosa Tumor) | Cell Counting | 0.5 µM - 2 µM | Significant suppression of proliferation | [3][7] |

| Caov3, Caov4 (Ovarian Cancer) | Not specified | Not specified | Attenuated cell proliferation | [9] |

| A431, CAL-39 (Vulvar Carcinoma) | BrdU Assay | 1 µM - 5 µM | Dose-dependent decrease in proliferation | [4] |

| A431, CAL-39 (Vulvar Carcinoma) | Resazurin Assay | 0.5 µM - 3.75 µM | Dose-dependent decrease in cell viability | [4] |

| H295R (Adrenocortical Carcinoma) | Not specified | Not specified | Inhibition of cell growth | [6] |

| Jurkat (T-cell Leukemia) | Not specified | 1 µM | Cytotoxic effects | [5] |

Table 2: Effect of G-1 on Cell Migration

| Cell Line(s) | Assay Type | G-1 Concentration | Observed Effect | Reference(s) |

| OV90, OVCAR420, FT190 | Wound Healing Assay | Increasing concentrations | Decreased cell migration | [8] |

| Caov3, Caov4 (Ovarian Cancer) | Not specified | Not specified | Attenuated cell migration | [9] |

Signaling Pathways of G-1

G-1's biological effects are initiated by its binding to GPER, a seven-transmembrane receptor. This interaction triggers a cascade of intracellular signaling events. The primary signaling pathways implicated in G-1's mechanism of action in vitro include the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.

Caption: G-1 activated GPER signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline the protocols for key experiments used to characterize the biological functions of G-1.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Target cells (e.g., MCF-7, OVCAR-3)

-

96-well cell culture plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10][11]

-

G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control with DMSO only.[10][11]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate gently for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[10][11]

Caption: Workflow for MTT cell viability assay.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of G-1 on cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.[10]

Materials:

-

This compound (stock solution in DMSO)

-

Target cells

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.[10]

-

Create the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.[10]

-

Treatment: Wash the wells with PBS to remove detached cells and then add a complete medium containing the desired concentration of G-1 or vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at designated points (time 0).[10]

-

Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).[10]

-

Data Analysis: Measure the width of the scratch at multiple points for each time point and treatment condition. Calculate the percentage of wound closure over time.[10]

Caption: Workflow for wound healing assay.

Conclusion

This compound is a potent and selective GPER agonist with significant anti-cancer properties demonstrated in vitro. Its ability to inhibit proliferation and migration while inducing apoptosis in a range of cancer cell lines underscores its potential as a therapeutic agent. The well-defined signaling pathways and established experimental protocols provide a solid foundation for further research and drug development efforts centered on GPER as a therapeutic target. Future in vitro studies should continue to explore the nuances of GPER-dependent and -independent mechanisms of G-1 action and expand the investigation to a broader array of cell types.

References

- 1. researchgate.net [researchgate.net]

- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vivo Effects of (3aS,4R,9bR)-G-1 Administration

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3aS,4R,9bR)-G-1 is a non-steroidal, selective agonist for the G protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic estrogen signaling. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation initiates distinct signaling cascades, making it a novel therapeutic target. G-1 has been instrumental in elucidating the in vivo functions of GPER across various physiological and pathological systems. Preclinical studies have demonstrated that G-1 administration exerts significant effects on metabolism, the cardiovascular system, cancer progression, and neurological functions. This document provides a comprehensive overview of the documented in vivo effects of G-1, detailed experimental methodologies, associated signaling pathways, and a summary of key quantitative data to guide further research and development.

Introduction to this compound and GPER

G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) was developed as a high-affinity, selective agonist for GPER (formerly known as GPR30).[3][4] It exhibits high binding affinity for GPER without significantly binding to ERα or ERβ, allowing for the specific investigation of GPER-mediated pathways.[4] GPER is widely expressed in various tissues, including the reproductive, nervous, endocrine, immune, and cardiovascular systems, positioning it as a critical regulator of diverse biological processes.[5] The use of G-1 in in vivo models has been pivotal in differentiating the physiological roles of GPER from those of classical estrogen receptors.[3]

In Vivo Metabolic Effects

G-1 administration has profound effects on metabolic homeostasis, particularly in models of obesity and diabetes. Studies primarily utilize ovariectomized (OVX) female mice as a model for postmenopausal metabolic dysfunction and diet-induced obesity (DIO) models in both sexes.[1][6]

2.1 Body Weight and Adiposity In OVX and DIO female mice, G-1 treatment significantly reduces body weight and body fat content.[1][6] This anti-obesity effect is primarily attributed to an increase in energy expenditure, without notable changes in food intake or locomotor activity.[1] G-1 promotes the remodeling of adipose tissue, reducing the size of adipocytes and fostering an anti-inflammatory phenotype within the tissue.[1] In male DIO mice, G-1 did not induce weight loss but did prevent further weight gain.[6] However, one study using a high-fat diet in OVX mice reported that while G-1 caused weight loss, it paradoxically increased blood glucose and insulin resistance, suggesting that the metabolic outcomes can be complex and dependent on the specific model and diet.[2]

2.2 Glucose Homeostasis and Insulin Sensitivity G-1 administration generally improves glucose tolerance and insulin sensitivity.[6][7] These anti-diabetic effects are observed in both male and female mouse models and can occur independently of weight loss.[6] GPER activation by G-1 protects pancreatic β-cells from apoptosis and stimulates glucose-stimulated insulin secretion (GSIS).[4][8][9] The mechanisms involve the activation of PI3K/Akt and ERK1/2 pathways.[2][9]

Table 1: Summary of In Vivo Metabolic Effects of G-1 Administration

| Parameter | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |

| Body Weight | OVX Female Mice | Not specified | Reduced body weight and fat content. | [1][2][6] |

| Energy Expenditure | OVX Female Mice | Not specified | Increased energy expenditure. | [1] |

| Glucose Tolerance | DIO Male Mice | Not specified | Improved glucose tolerance. | [6] |

| Insulin Secretion | Female Mice | Not specified | Increased glucose-stimulated insulin secretion. | [9] |

| Fasting Glucose | OVX Female Mice | Not specified | Reduced fasting glucose and insulin levels. | [6] |

| Blood Glucose | OVX HFD Mice | Not specified | Increased blood glucose levels. | [2] |

In Vivo Cardiovascular Effects

G-1 demonstrates significant protective effects on the cardiovascular system, influencing blood pressure, vascular tone, and cardiac function.

3.1 Blood Pressure and Vascular Function Acute intravenous administration of G-1 reduces mean arterial pressure in normotensive rats.[10][11] Chronic treatment with G-1 has been shown to lower blood pressure in hypertensive models, such as the ovariectomized female mRen2.Lewis rat.[10] This effect is partly attributed to the attenuation of the renin-angiotensin system.[10] G-1 induces vasorelaxation in various arterial preparations, including rat aorta, mesenteric arteries, and human internal mammary arteries.[8][10] This vasodilatory effect suggests a direct role for GPER in modulating vascular tone.[12]

3.2 Cardioprotection GPER activation by G-1 is cardioprotective in models of cardiac ischemia/reperfusion injury, where it helps reduce infarct size.[8] G-1 administration also ameliorates diastolic dysfunction and reduces left-ventricular hypertrophy in hypertensive cardiomyopathy.[10][13] In postmenopausal diabetic rat models, G-1 treatment improved hemodynamic factors, increased levels of cardioprotective proteins like Sirt1/3 and p-AMPK, and reduced oxidative stress in the myocardium.[13]

Table 2: Summary of In Vivo Cardiovascular Effects of G-1 Administration

| Parameter | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |

| Mean Arterial Pressure | Normotensive Rats | Acute IV injection | Acutely reduced blood pressure. | [10] |

| Mean Arterial Pressure | OVX mRen2.Lewis Rats | 2-week infusion | Lowered blood pressure. | [10] |

| Vascular Contractility | Various (Rat, Human) | 1-10 µM (ex vivo) | Caused vascular relaxation. | [8] |

| Cardiac Function | OVX T2D Rats | 6-week treatment | Improved cardiac function, reduced oxidative stress. | [13] |

| Left Ventricular Hypertrophy | Salt-sensitive Rats | Not specified | Reduced left-ventricular hypertrophy. | [10] |

In Vivo Oncological Effects

The role of G-1 in cancer is multifaceted, with studies reporting both tumor-suppressive and, less commonly, proliferative effects depending on the cancer type.

4.1 Anti-Tumor Activity In several cancer models, G-1 administration inhibits tumor growth. In a liver cancer xenograft model, G-1 significantly inhibited tumor growth and suppressed metastasis by upregulating p53 and ADAMTS1.[14] G-1 has also been shown to inhibit the growth of estrogen receptor-negative breast cancer cells and colon cancer xenografts in mice.[15] In vitro and in vivo studies suggest G-1 can suppress proliferation and promote apoptosis in certain ovarian cancer cells and T-lineage leukemia.[4][16][17] Some of these anti-proliferative effects may occur in a GPER-independent manner, potentially through disruption of tubulin dynamics, leading to G2/M cell cycle arrest.[3][18]

4.2 Pro-Tumorigenic Potential Conversely, some studies have linked GPER activation by G-1 to proliferative responses in cancer cells derived from reproductive tissues like the breast and endometrium.[19] This highlights the context-dependent nature of GPER signaling in oncology.

Table 3: Summary of In Vivo Oncological Effects of G-1 Administration

| Cancer Type | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |

| Liver Cancer | Xenograft Mouse Model | Not specified | Inhibited tumor growth and metastasis. | [14] |

| Breast Cancer (ER-) | Xenograft Mouse Model | Not specified | Inhibited tumor growth. | [15] |

| Endometrial Cancer | Mouse Model | Not specified | GPER antagonist G36 blocked tumor growth. | [20] |

Signaling Pathways Activated by G-1

G-1 binding to GPER initiates rapid intracellular signaling cascades that do not require direct gene transcription, although they can lead to downstream transcriptional regulation.

-

MAPK/ERK Pathway : GPER activation frequently leads to the rapid phosphorylation and activation of the ERK1/2 pathway, which is involved in cell proliferation and survival.[14]

-

PI3K/Akt Pathway : This pathway is crucial for cell survival, metabolism, and growth. G-1 has been shown to activate PI3K/Akt signaling, contributing to its effects on insulin secretion and cell survival.[2][7][9]

-

Calcium Mobilization : G-1 can induce a rapid increase in intracellular calcium concentrations, a key event in many signaling processes.[17]

-

cAMP Production : In some cell types, such as pancreatic islets, GPER activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[9]

Caption: Diagram 1: G-1 binding to GPER activates multiple intracellular signaling pathways.

Experimental Protocols and Methodologies

The in vivo evaluation of G-1 involves a range of established preclinical models and procedures.

6.1 Animal Models

-

Metabolic Studies : Ovariectomized (OVX) C57BL/6 mice are frequently used to model postmenopausal obesity and metabolic syndrome.[1] Diet-induced obesity (DIO) is achieved by feeding mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.[2][6]

-

Cardiovascular Studies : Spontaneously hypertensive rats (SHR) or estrogen-sensitive hypertensive models like the mRen2.Lewis rat are used to study effects on blood pressure.[10] Myocardial infarction models are created by ligation of the left anterior descending (LAD) coronary artery.

-

Oncology Studies : Immunocompromised mice (e.g., nude or SCID) are used for xenograft studies, where human cancer cell lines are subcutaneously injected to form tumors.[14]

6.2 G-1 Administration

-

Route of Administration : G-1 is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injections, or through continuous infusion using surgically implanted osmotic minipumps for chronic studies.[10][11]

-

Dosage : Doses vary depending on the study and model, but are often in the range of 1-10 µ g/day for chronic infusion or higher for daily injections.

-

Vehicle : G-1 is often dissolved in a vehicle such as DMSO and then diluted in saline, corn oil, or a cyclodextrin solution for injection.

6.3 Key In Vivo Procedures

-

Glucose and Insulin Tolerance Tests (GTT/ITT) : For GTT, animals are fasted and then given an intraperitoneal or oral glucose bolus; blood glucose is measured at set intervals. For ITT, a similar procedure is followed using an insulin bolus to assess insulin sensitivity.[1]

-

Blood Pressure Measurement : Blood pressure can be measured non-invasively using tail-cuff plethysmography or continuously in conscious, freely moving animals via radiotelemetry implants.[10]

-

Echocardiography : This non-invasive imaging technique is used to assess cardiac structure and function, including ejection fraction and ventricular dimensions.

-

Tumor Growth Monitoring : In xenograft models, tumor size is measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula (length × width²)/2.[14]

-

Immunohistochemistry (IHC) : At the end of a study, tissues are harvested, fixed, and sectioned. IHC is used to detect the expression and localization of specific proteins (e.g., proliferation markers like Ki-67, or signaling proteins) within the tissue architecture.

Caption: Diagram 2: A generalized workflow for in vivo studies involving G-1 administration.

Conclusion and Future Directions

The selective GPER agonist G-1 has been an invaluable tool, revealing GPER's critical role in a multitude of in vivo processes. Preclinical data strongly support the therapeutic potential of targeting GPER for metabolic disorders, cardiovascular diseases, and certain types of cancer.[1][8] The beneficial metabolic and cardiovascular effects of G-1, often without the feminizing effects associated with classical estrogen receptor activation, make it an attractive candidate for further development.[5][6]

However, the dichotomy of its effects in oncology—being both anti-proliferative and occasionally pro-proliferative—necessitates careful, context-specific investigation.[16][19] Future research should focus on elucidating the precise molecular mechanisms that dictate these differential responses, exploring the development of biased GPER agonists that selectively activate beneficial pathways, and conducting further preclinical studies in more complex disease models to validate its therapeutic efficacy and safety profile.

References

- 1. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR30 Selective Agonist G1 Exhibits Antiobesity Effects and Promotes Insulin Resistance and Gluconeogenesis in Postmenopausal Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]

- 5. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPER in metabolic homeostasis and disease: molecular mechanisms, nutritional regulation, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of G protein-coupled estrogen receptor GPER in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE G PROTEIN-COUPLED ESTROGEN RECEPTOR GPER/GPR30 AS A REGULATOR OF CARDIOVASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. GPER activation attenuates cardiac dysfunction by upregulating the SIRT1/3-AMPK-UCP2 pathway in postmenopausal diabetic rats | PLOS One [journals.plos.org]

- 14. Activation of G Protein-Coupled Estrogen Receptor Induces p53 and ADAMTS1 to Inhibit Tumor Growth and Suppress Liver Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]

(3aS,4R,9bR)-G-1: A Selective GPER Agonist Probe for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

(3aS,4R,9bR)-1-((4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone), commonly known as G-1, has emerged as a pivotal tool in endocrinology and pharmacology. As a potent and highly selective agonist for the G protein-coupled estrogen receptor (GPER), G-1 allows for the precise dissection of GPER-mediated signaling pathways from those activated by classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides a comprehensive overview of G-1, including its synthesis, pharmacological properties, and detailed protocols for its application in key experimental assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize G-1 as a selective probe to explore the multifaceted roles of GPER in health and disease.

Introduction to (3aS,4R,9bR)-G-1

G-1 is a non-steroidal small molecule that exhibits high-affinity binding to GPER, an orphan receptor that has been deorphanized as a seven-transmembrane G protein-coupled receptor that mediates rapid, non-genomic estrogenic signaling.[1] The selectivity of G-1 for GPER over the classical estrogen receptors, ERα and ERβ, is a key attribute that makes it an invaluable research tool.[1] This selectivity allows for the specific investigation of GPER's functions in a multitude of physiological and pathological processes, including but not limited to, cancer, cardiovascular diseases, neuroinflammation, and metabolic disorders.[2][3]

Physicochemical and Pharmacological Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (3aS,4R,9bR)-1-((4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone) |

| Molecular Formula | C₂₁H₁₈BrNO₃ |

| Molecular Weight | 412.28 g/mol |

| Appearance | White solid |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

| CAS Number | 881639-98-1 |

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | GPER | 11 nM | [4][5] |

| ERα | >10 µM | [4][5] | |

| ERβ | >10 µM | [4][5] | |

| Functional Activity (EC50) | GPER (Calcium Mobilization) | 2 nM | [4][5] |

| ERα | No activity up to 10 µM | [4][5] | |

| ERβ | No activity up to 10 µM | [4][5] | |

| IC50 (Cell Migration Inhibition) | SKBr3 cells | 0.7 nM | [4] |

| MCF-7 cells | 1.6 nM | [4] |

Synthesis of this compound

The synthesis of G-1 can be achieved through a highly efficient and diastereoselective Sc(III)-catalyzed aza-Diels-Alder cyclization.[1][2] Two primary methods have been described: a multicomponent approach and a stepwise approach. The stepwise approach (Method B) generally provides higher yields and diastereoselectivity.[1]

Stepwise Synthesis Protocol (Method B)

This method involves the initial formation of an imine, followed by a scandium-catalyzed cyclization with cyclopentadiene.

Step 1: Imine Formation

-

Combine the neat aniline (e.g., p-aminoacetophenone) and aldehyde (e.g., 6-bromopiperonal) components.

-

Heat the mixture at 170°C for 5 minutes. This should result in complete conversion to the desired imine.

Step 2: Sc(III)-Catalyzed Cyclization

-

To a mixture of the imine (1 mmol) and cyclopentadiene (5.0 mmol) in dichloromethane (DCM, 4 cm³), add a catalytic amount of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2 cm³).

-

Stir the reaction mixture at 0°C for 4 hours.[1]

-

Remove the volatiles in vacuo.

-

Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) to yield G-1 as a white solid with high purity and an endo:exo ratio of 98:02.[1]

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors.

Caption: GPER signaling pathways activated by G-1.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing G-1 to probe GPER function.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of G-1 for GPER.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing GPER in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol), and varying concentrations of unlabeled G-1. For non-specific binding control wells, add a high concentration of unlabeled estradiol.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of GPER activation.

Protocol:

-

Cell Seeding: Seed GPER-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

G-1 Addition: Add varying concentrations of G-1 to the wells.

-

Kinetic Measurement: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.

cAMP Production Assay

This assay assesses the activation of the Gs or Gi pathway by GPER in response to G-1, leading to an increase or decrease in cyclic AMP (cAMP) production.

Protocol:

-

Cell Seeding: Plate GPER-expressing cells in a suitable microplate.

-

G-1 Stimulation: Treat the cells with varying concentrations of G-1 for a specified time. For Gi-coupled signaling, co-stimulation with forskolin may be necessary to induce a measurable decrease in cAMP.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the G-1 concentration to determine the EC50.

Western Blot for ERK1/2 Phosphorylation

This method detects the phosphorylation of ERK1/2, a downstream target of GPER-mediated EGFR transactivation.

Protocol:

-

Cell Culture and Treatment: Culture GPER-expressing cells and treat with G-1 for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of p-ERK1/2 as a ratio to total ERK1/2.

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of GPER signaling. Its high selectivity and well-characterized pharmacological profile enable researchers to delineate the precise roles of GPER in a wide array of biological processes. The detailed protocols provided in this guide offer a robust framework for the application of G-1 in various experimental settings, facilitating further discoveries in the field of GPER biology and its therapeutic potential.

References

- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [jove.com]

Enantiomeric Specificity of G-1: A Technical Guide to a Selective GPER Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a potent and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling. G-1 has been instrumental in elucidating the physiological and pathophysiological roles of GPER in a variety of contexts, including cancer, cardiovascular disease, and metabolic disorders.

A critical aspect of G-1's pharmacology is its stereochemistry. Synthesized as a racemic mixture, G-1 is composed of two enantiomers. Extensive research has revealed that the biological activity of racemic G-1 is predominantly, if not exclusively, attributed to one of these enantiomers, LNS8801.[1][2][3] The other enantiomer, LNS8812, is largely considered inactive.[2][3] This enantiomeric specificity has significant implications for its use as a research tool and for the development of GPER-targeted therapeutics. This technical guide provides an in-depth overview of the enantiomeric specificity of G-1, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of racemic G-1 and its individual enantiomers.

Table 1: In Vitro Binding Affinity and Functional Potency of G-1 and its Enantiomers

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀/IC₅₀) | Cell Line/Assay Context |

| Racemic G-1 | GPER | ~11 nM | EC₅₀: ~2 nM (Signaling Assay) | Not Specified |

| LNS8801 (Active Enantiomer) | GPER | Not explicitly reported, but implied to be in the low nanomolar range | IC₅₀: 250–500 nM (Cell Viability) | Uveal Melanoma Cells |

| LNS8812 (Inactive Enantiomer) | GPER | Not explicitly reported | No measurable effect on cell proliferation | Murine Melanoma and Pancreatic Cancer Cells[3] |

Note: While a direct Kᵢ value for LNS8801 has not been consistently reported in the reviewed literature, its potent biological activity and the Kᵢ of the racemic mixture suggest a low nanomolar binding affinity.[2][4]

Table 2: In Vivo Efficacy of G-1 and its Enantiomers in a Murine Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

| Compound | Dosing | Outcome |

| Racemic G-1 | Subcutaneous injection | Moderate anti-tumor effects |

| LNS8801 | Subcutaneous injection | Significantly more anti-tumor activity than racemic G-1, including tumor clearance |

| LNS8812 | Subcutaneous injection | No measurable effect on tumor growth |

GPER Signaling Pathways Activated by G-1

Activation of GPER by its active enantiomer, LNS8801, initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse cellular responses mediated by GPER.

Core Signaling Cascade

A primary signaling pathway activated by G-1 involves the coupling to heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This is often followed by the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

EGFR Transactivation Workflow

The transactivation of EGFR is a key downstream event in GPER signaling. This process involves the activation of matrix metalloproteinases (MMPs) which cleave membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF that then activates EGFR.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Competitive Radioligand Binding Assay for GPER

This assay is used to determine the binding affinity (Kᵢ) of unlabeled ligands, such as G-1 enantiomers, by measuring their ability to compete with a radiolabeled ligand for binding to GPER.

Materials:

-

HEK293 cells stably expressing GPER

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radiolabeled GPER ligand (e.g., [³H]-Estradiol)

-